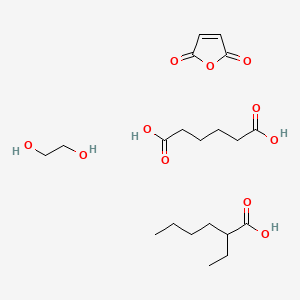
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C_6H_11ClSn. This compound is characterized by the presence of a trimethylstannane group attached to a 3-chloroprop-1-yn-1-yl moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-yn-1-yl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 3-chloroprop-1-yne. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alkyne, allowing it to react with the trimethyltin chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxic nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Coupling Reactions: The alkyne moiety can participate in coupling reactions such as Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organolithium reagents.
Coupling Reactions: Palladium catalysts and copper(I) iodide are typically used in Sonogashira coupling reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction) can be used.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different substituents.
Coupling Reactions: Products include conjugated alkynes and other complex organic molecules.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and coupling reactions.
Material Science: Used in the preparation of organotin-based materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (3-Chloroprop-1-yn-1-yl)(trimethyl)stannane involves its interaction with various molecular targets. The trimethylstannane group can coordinate with metal centers, facilitating catalytic reactions. The alkyne moiety can participate in π-π interactions and undergo addition reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
Chlorotrimethylstannane: Similar structure but lacks the alkyne moiety.
Propargyl Chloride: Contains the alkyne moiety but lacks the trimethylstannane group.
Uniqueness
(3-Chloroprop-1-yn-1-yl)(trimethyl)stannane is unique due to the presence of both the trimethylstannane group and the 3-chloroprop-1-yn-1-yl moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and catalysis.
Properties
CAS No. |
69165-98-6 |
|---|---|
Molecular Formula |
C6H11ClSn |
Molecular Weight |
237.31 g/mol |
IUPAC Name |
3-chloroprop-1-ynyl(trimethyl)stannane |
InChI |
InChI=1S/C3H2Cl.3CH3.Sn/c1-2-3-4;;;;/h3H2;3*1H3; |
InChI Key |
ZCZGXFYLNXDCFB-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C#CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)


![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)







![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
